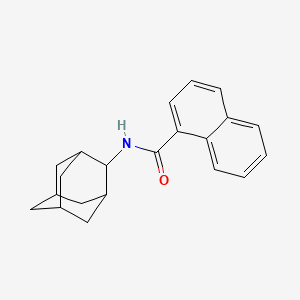
N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has been shown to have potential therapeutic benefits in the treatment of several neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which in turn enhances GABAergic neurotransmission and reduces neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its increased levels can lead to a reduction in neuronal excitability, which can have therapeutic benefits in several neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its potency and selectivity for GABA transaminase. This allows for precise targeting of the enzyme and minimal off-target effects. However, one potential limitation is the need for careful dosing and monitoring of GABA levels, as excessive GABAergic neurotransmission can lead to sedation and other adverse effects.
Orientations Futures
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is in the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is in the exploration of this compound's potential therapeutic benefits in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to elucidate the long-term effects and safety profile of this compound in humans.
Applications De Recherche Scientifique
N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of anxiety, this compound has been shown to reduce anxiety-like behavior.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(11-6-7-12(15)13(16)8-11)9-14(19)17-10-4-2-3-5-10/h6-8,10H,2-5,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOPPDKIBQUGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3552152.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3552156.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3552163.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3552164.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B3552166.png)


![N-(4-bromo-3-methylphenyl)-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3552193.png)

![N~2~-(4-ethylphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3552200.png)
![2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3552211.png)
![2,5-dichloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3552216.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552222.png)
![2-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552240.png)